molecular formula C21H16BrN3O3S B5195735 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5195735
M. Wt: 470.3 g/mol
InChI Key: JIIHQYRSPAOUDB-UHFFFAOYSA-N
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Description

4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a phenoxyphenyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S.BrH/c25-24(26)17-6-4-5-15(13-17)20-14-28-21(23-20)22-16-9-11-19(12-10-16)27-18-7-2-1-3-8-18;/h1-14H,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIHQYRSPAOUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a thiourea derivative with a halogenated ketone. The nitrophenyl and phenoxyphenyl groups are introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group is often involved in redox reactions, while the thiazole ring can interact with various biomolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-nitrophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(3-nitrophenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine
  • 4-(3-nitrophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine is unique due to its phenoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

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